PNZ-ONb

CAS No.: 1154758-31-2

Cat. No.: VC3082956

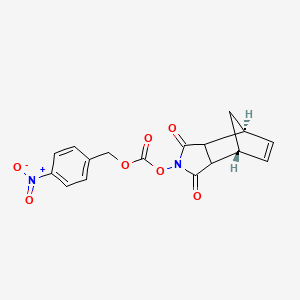

Molecular Formula: C17H14N2O7

Molecular Weight: 358.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1154758-31-2 |

|---|---|

| Molecular Formula | C17H14N2O7 |

| Molecular Weight | 358.3 g/mol |

| IUPAC Name | [(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] (4-nitrophenyl)methyl carbonate |

| Standard InChI | InChI=1S/C17H14N2O7/c20-15-13-10-3-4-11(7-10)14(13)16(21)18(15)26-17(22)25-8-9-1-5-12(6-2-9)19(23)24/h1-6,10-11,13-14H,7-8H2/t10-,11+,13?,14? |

| Standard InChI Key | JQPBWZAECBQIKQ-WHCAJBEMSA-N |

| Isomeric SMILES | C1[C@@H]2C=C[C@H]1C3C2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |

| SMILES | C1C2C=CC1C3C2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |

| Canonical SMILES | C1C2C=CC1C3C2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |

Introduction

Chemical Identity and Nomenclature

PNZ-ONb is identified by the chemical name 3a,4,7,7a-Tetrahydro-2-[[[(4-nitrophenyl)methoxy]carbonyl]oxy]-4,7-methano-1H-isoindole-1,3(2H)-dione. This compound is registered with CAS number 193269-82-8 and EINECS number

1533716-785-6 . The compound is also known by several synonyms including TROC-OSU and Carbonic acid, 1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl (4-nitrophenyl)methyl ester .

The nomenclature reflects the compound's complex structure, incorporating both a 4-nitrophenyl methoxy component and a tetrahydro-methano-isoindole-dione system. The "PNZ" portion of the name refers to the p-Nitrobenzyloxycarbonyl group, which is a significant functional component with established applications in peptide chemistry .

Physical and Chemical Properties

PNZ-ONb exhibits specific physicochemical properties that define its behavior in laboratory and industrial applications. These properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C17H14N2O7 |

| Molar Mass | 358.3 g/mol |

| Density | 1.55 g/cm³ |

| Boiling Point | 527.8±60.0 °C (Predicted) |

| Recommended Storage | Room Temperature |

This compound contains a nitro group attached to a benzyl moiety, which contributes to its specific reactivity profile . The presence of the nitro group makes the compound susceptible to reduction reactions, which is relevant to its application in peptide chemistry .

Structural Characteristics

PNZ-ONb features a complex molecular architecture that combines several functional groups:

-

A 4-nitrophenyl group that serves as an electron-withdrawing component

-

A methoxycarbonyl linker

-

A tetrahydro-methano-isoindole-dione system that functions as a leaving group

This structural arrangement makes PNZ-ONb particularly useful in chemical synthesis applications. The compound's reactive nature stems from the electronic properties of the nitro group and the susceptibility of the carbonate linkage to nucleophilic attack . The structure enables the transfer of the PNZ protecting group to amino functionalities under controlled conditions.

Applications in Peptide Chemistry

PNZ-ONb is closely related to the p-Nitrobenzyloxycarbonyl (pNZ) protecting group, which has significant applications in solid-phase peptide synthesis. The pNZ group serves as a temporary protecting group for α-amino functionalities in peptide synthesis with several advantages:

-

The pNZ group is orthogonal with the most common protecting groups used in peptide chemistry, including Boc, Fmoc, and Alloc systems .

-

It can be removed under neutral conditions in the presence of catalytic amounts of acid .

-

The pNZ derivatives are readily synthesized solids that perform well on solid phase .

Comparative Analysis with Other Protecting Groups

When compared to other common protecting groups used in peptide chemistry, the pNZ group (introduced using reagents like PNZ-ONb) offers distinctive characteristics:

| Protecting Group | Removal Conditions | Advantages | Limitations |

|---|---|---|---|

| pNZ | Reduction (e.g., SnCl₂) | Orthogonal to Fmoc/Boc/Alloc; Prevents DKP/aspartimide formation | Requires metallic reducing agents |

| Fmoc | Basic conditions (piperidine) | Well-established protocols; Compatible with tBu side-chain protection | Can cause DKP/aspartimide formation |

| Boc | Acidic conditions (TFA) | High stability to bases | Not compatible with acid-sensitive moieties |

| Alloc | Pd-catalyzed reactions | Orthogonal to acid/base conditions | Requires transition metal catalysts |

This comparison highlights the unique niche that pNZ chemistry fills in the peptide synthesis toolkit, particularly for challenging sequences prone to side reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume